molecular formula C13H20N2O B13654302 (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

Cat. No.: B13654302
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-CMPLNLGQSA-N
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Description

(2R)-2-Amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide is a chiral amide derivative characterized by its stereochemistry: the 2R configuration at the amino-bearing carbon and the 1S configuration at the phenylethyl substituent. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol). This compound belongs to the butanamide class, which is notable for applications in asymmetric synthesis, catalysis, and medicinal chemistry due to its stereochemical precision and functional group versatility .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12+/m0/s1

InChI Key

IBMJEJFJDQFSCM-CMPLNLGQSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Overview of the Compound and Synthesis Challenges

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide features two stereocenters, requiring precise control over stereochemistry during synthesis. The presence of an amino group, a methyl-substituted butanamide backbone, and an N-substituted phenylethyl group demands synthetic routes that can achieve high enantiomeric excess (ee) and chemical yield.

General Synthetic Strategies

Preparation methods for chiral amides like this compound generally fall into the following categories:

The choice depends on scale, cost, and desired purity.

Asymmetric Synthesis via Chiral Auxiliary Alkylation

A widely used approach for preparing chiral amino acid derivatives involves the alkylation of glycine equivalents complexed with chiral auxiliaries, such as Ni(II) complexes of glycine Schiff bases.

  • Method Description:
    The glycine Schiff base forms a complex with Ni(II) and a chiral auxiliary. Under basic conditions, alkylation with an appropriate alkyl halide introduces the desired substituent at the α-position. After alkylation, the complex is disassembled to release the chiral amino acid derivative and recover the auxiliary for reuse.

  • Advantages:

    • High stereocontrol due to chiral auxiliary
    • Recyclability of the auxiliary reduces cost
    • Applicable for large-scale synthesis
  • Example from Literature:
    A similar approach was applied for the preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, where alkylation of a Ni(II) glycine Schiff base complex with trifluoroethyl iodide under basic conditions yielded the desired product with 75–80% yield and excellent enantiomeric excess (99.0% ee).

  • Adaptation for Target Compound:
    For this compound, an alkylation step could introduce the 3-methyl substituent, followed by amide coupling with (1S)-1-phenylethylamine to form the N-substituted amide.

Dynamic Kinetic Resolution (DKR)

DKR is an efficient method to convert racemic mixtures into a single enantiomer, combining racemization and selective reaction steps.

  • Method Description:
    The racemic amino acid or precursor is subjected to catalytic conditions that racemize the undesired enantiomer while selectively converting the desired enantiomer into the target compound or a protected derivative.

  • Advantages:

    • High yield of target enantiomer without loss of material
    • Avoids need for chromatographic separation
    • Scalable and operationally convenient
  • Example from Literature:
    The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc derivative via DKR was reported on a 20 g scale with excellent chemical yields (up to 93.3%) and high enantiomeric purity (98.2% ee). This method avoided chromatographic purification and used standard laboratory conditions.

  • Potential Application:
    Applying DKR to the racemic precursor of this compound could enable efficient preparation of the enantiopure compound.

Stepwise Synthesis via Amide Coupling

Once the chiral amino acid or amino amide intermediate is prepared, the final compound is typically obtained via amide bond formation.

  • Method Description:
    The chiral amino acid (2R)-2-amino-3-methylbutanoic acid or its derivative is coupled with (1S)-1-phenylethylamine using standard peptide coupling reagents such as EDCI, HATU, or DCC in the presence of a base like DIPEA.

  • Considerations:

    • Protecting groups may be used to prevent side reactions
    • Reaction conditions optimized for high yield and stereochemical retention

Representative Data Table Summarizing Preparation Approaches

Preparation Method Key Reagents/Conditions Scale Yield (%) Enantiomeric Excess (ee) Notes
Chiral Auxiliary Alkylation Ni(II) glycine Schiff base, alkyl halide, base Up to 300 g 75–80 ~99.0% Recyclable auxiliary; multi-step procedure
Dynamic Kinetic Resolution (DKR) Racemate, chiral ligand, catalyst, base ~20 g 90+ 98–99% No chromatography; operationally simple
Enzymatic Resolution Enzymes selective for one enantiomer Small scale Variable High Produces unwanted enantiomer; less scalable
Amide Coupling Coupling reagents (EDCI, HATU), amine Lab scale 85–95 Retains stereochemistry Final step to form target amide

Research Findings and Practical Notes

  • Scalability:
    DKR and chiral auxiliary methods have been demonstrated on scales from tens to hundreds of grams, indicating feasibility for industrial synthesis.

  • Stereochemical Control:
    Both methods achieve high stereochemical purity, essential for biological activity.

  • Reagent Handling:
    Alkylation reactions require careful control of base and solvent conditions to minimize side reactions and decomposition of reagents, as noted in trifluoromethylated amino acid synthesis.

  • Recycling of Chiral Auxiliaries:
    Recovery and reuse of chiral auxiliaries reduce cost and waste, enhancing sustainability.

  • Purification: Methods avoiding chromatographic purification (e.g., DKR) are preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves heating with aqueous acid or base.

    Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to an amine.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s distinctiveness arises from its stereochemistry and substituents. Below is a comparative analysis with structurally related butanamides:

Table 1: Structural Comparison of Selected Butanamides
Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry CAS Number Key Features
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide C₁₃H₂₀N₂O 220.31 3-methyl, phenylethyl 2R, 1S Not provided Chiral center at C2 and C1’ positions
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 3,3-dimethyl, phenylmethyl 2R 49214-88 Increased steric hindrance due to dimethyl group
(2S,3S)-3-amino-2-hydroxy-N-[(1R)-1-phenylpropyl]butanamide C₁₃H₂₀N₂O₂ 244.31 Hydroxy, phenylpropyl 2S,3S, 1R 36207-45-1 Hydroxy group enhances polarity
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide C₁₄H₂₂N₂O 234.34 N,N,3-trimethyl 2R Not provided Quaternary nitrogen for increased stability

Key Observations :

  • Polarity : The hydroxy-containing analog () is more polar, likely affecting solubility and pharmacokinetic properties .
  • Stereochemical Impact : The 2R,1S configuration of the target compound distinguishes it from diastereomers like the 2S,3S-hydroxy derivative, which may exhibit divergent biological or catalytic activity .

Pharmacological and Industrial Relevance

  • Catalysis : Chiral butanamides in are employed as ligands in asymmetric hydrogenation, suggesting similar utility for the target compound in enantioselective reactions .
  • Medicinal Chemistry : Semagacestat (), a structurally complex butanamide, demonstrates the class’s relevance in targeting enzymes like γ-secretase for Alzheimer’s disease .

Biological Activity

(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide, a chiral amide compound, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : this compound
  • Chirality : The compound exhibits chirality due to the presence of multiple stereocenters, which can lead to different biological activities depending on the enantiomer.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate neurotransmitter systems, which is crucial for its potential therapeutic effects in neurological disorders such as depression and anxiety.

Interaction Studies

Studies have demonstrated that this compound can bind to specific receptors, influencing their activity through:

  • Hydrogen Bonding : The amino and carbonyl groups facilitate interactions with target proteins.
  • Hydrophobic Interactions : The phenylethyl moiety enhances binding affinity through hydrophobic effects.

Biological Activity Overview

The compound's biological activities have been investigated in various contexts:

  • Neuropharmacology : It has been studied for its potential role in treating mood disorders by affecting serotonin and dopamine pathways.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on Antidepressant Effects : A study indicated that compounds structurally similar to this compound displayed significant antidepressant-like effects in animal models, potentially through modulation of the serotonergic system.
  • Enzyme Interaction Research : Investigations into its inhibitory effects on enzymes such as HIV protease revealed promising results, indicating that the compound can effectively disrupt viral replication processes .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(2R)-2-amino-3-methylbutanamideLacks the phenylethyl groupSimpler analog
(1R)-phenylethylamineContains phenylethyl but lacks amideNo amide functionality
(2R)-2-amino-3-methyl-N-[(1S)-1-(4-methylphenyl)ethyl]butanamideSimilar but with a different substituent on phenylethylVariation in substituents
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamideDiastereomer with different stereochemistry at the phenylethyl groupDifferent stereochemical properties

This table highlights how variations in structure can influence biological activity and pharmacological properties.

Q & A

Q. What are the recommended synthetic strategies for preparing (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide with high enantiomeric purity?

The synthesis typically involves coupling a chiral amino acid derivative (e.g., (2R)-2-amino-3-methylbutanoic acid) with (1S)-1-phenylethylamine. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to minimize racemization .
  • Enantiocontrol : Maintain reaction temperatures below 0°C and employ chiral auxiliaries or catalysts to preserve stereochemistry .
  • Purification : Chromatographic methods (e.g., flash chromatography) with chiral stationary phases ensure enantiomeric purity .

Q. How can the stereochemical configuration of this compound be verified experimentally?

  • Chiral HPLC : Utilize columns with chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention times and peak areas confirm configuration and purity .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR or employ chiral shift reagents to distinguish diastereomeric interactions .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction studies .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
  • Solubility profiling : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO) to assess bioavailability .
  • Spectroscopic methods : FTIR for amide bond identification (νC=O1650cm1\nu_{\text{C=O}} \approx 1650 \, \text{cm}^{-1}) and mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Structural validation : Re-analyze batches via chiral HPLC and NMR to confirm no degradation or racemization during storage .
  • Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Computational modeling : Perform molecular docking to assess target binding affinities and correlate with experimental IC50_{50} values .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • CYP450 inhibition studies : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Stability in biological matrices : Assess compound integrity in plasma or serum at 37°C over 24 hours .

Q. How can enantiomeric impurities in synthesized batches be quantified and minimized?

  • Chiral resolution : Optimize HPLC methods with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases containing hexane:isopropanol:diethylamine .
  • Kinetic resolution : Employ enzymatic or catalytic asymmetric synthesis to favor the desired enantiomer .
  • Quality control : Implement in-process analytics (e.g., inline PAT tools) during large-scale synthesis .

Q. What methodologies are suitable for investigating the compound’s potential as a protease inhibitor?

  • Enzyme inhibition assays : Measure inhibition constants (KiK_i) against target proteases (e.g., HIV-1 protease) using fluorogenic substrates .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified amide groups or phenyl substituents and compare inhibitory potencies .
  • Crystallographic studies : Co-crystallize the compound with the target protease to visualize binding modes .

Q. How can researchers design stability studies to evaluate degradation pathways under accelerated conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • Oxidative stress testing : Use hydrogen peroxide or tert-butyl hydroperoxide to simulate oxidative degradation .
  • pH stability profiling : Incubate in buffers (pH 1–13) and monitor hydrolysis byproducts .

Methodological Notes

  • Stereochemical rigor : All methods emphasize enantiomeric purity, critical for pharmacological relevance.
  • Regulatory compliance : Toxicity and stability protocols align with OECD and ICH guidelines .

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